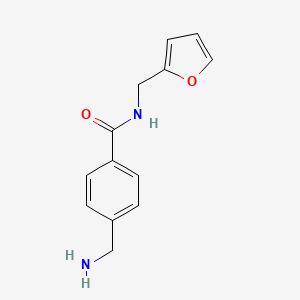
4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that features a benzamide core with an aminomethyl group and a furan-2-ylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Aminomethyl Group: This step involves the reaction of the benzamide with formaldehyde and a secondary amine, typically under acidic conditions, to form the aminomethyl group.
Attachment of the Furan-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction where the furan-2-ylmethyl halide reacts with the aminomethylbenzamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to maximize the reaction rate and minimize by-products.
化学反应分析
Types of Reactions
4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide is a chemical compound featuring an aminomethyl group and a furan-2-ylmethyl substituent attached to a benzamide framework. It is of interest in scientific fields because of its potential applications in medicinal chemistry and organic synthesis.
Potential Therapeutic Applications
This compound has been investigated for potential use as an antiviral agent .
- A series of 4-(aminomethyl)benzamide-based inhibitors have been discovered as potent small molecule inhibitors of Ebola virus entry .
- These compounds are suitable for further optimization as inhibitors of filovirus entry, with the potential to be developed as therapeutic agents for treating and controlling Ebola virus infections .
- Structure-activity relationship studies have been performed to find more potent inhibitors .
Other benzamide derivatives applications
Benzamide derivatives are useful as cell differentiation inducers . They also have anti-tuberculosis activity .
Structural Variations and Their Impact
Several compounds share structural similarities with This compound, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Aminomethyl)benzamide | Lacks furan substituent | Different biological activity due to missing furan group |
| N-(Furan-2-ylmethyl)benzamide | Lacks aminomethyl group | Altered interaction profile compared to the target compound |
| 4-(Aminomethyl)-N-(thiophen-2-ylmethyl)benzamide | Contains thiophene instead of furan | Variations in chemical reactivity and biological effects |
作用机制
The mechanism of action of 4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide: Features both aminomethyl and furan-2-ylmethyl groups.
4-(aminomethyl)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
4-(aminomethyl)-N-(pyridin-2-ylmethyl)benzamide: Contains a pyridine ring in place of the furan ring.
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from its thiophene and pyridine analogs.
生物活性
4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an aminomethyl group and a furan-2-ylmethyl substituent attached to a benzamide framework. Its structural uniqueness contributes to its reactivity and interaction with biological systems. The hydrochloride form enhances solubility and stability, making it suitable for laboratory applications and further research.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, though specific mechanisms are still under investigation. It has been reported to inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent.
- Enzyme Interaction : The aminomethyl group can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, while the furan moiety may facilitate π-π stacking interactions. These interactions are crucial for modulating biological pathways and could lead to therapeutic effects.
Research Findings
A summary of key findings from various studies on the biological activity of this compound is presented below:
| Study | Biological Activity Investigated | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial properties | Exhibited significant inhibition against multiple bacterial strains. |
| Study 2 | Enzyme interactions | Demonstrated potential for enzyme modulation via hydrogen bonding. |
| Study 3 | Structural analogs comparison | Showed distinct biological activities compared to structurally similar compounds. |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzamide derivatives, this compound was highlighted for its potency against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound's interactions with target enzymes could lead to alterations in metabolic pathways, potentially providing a basis for its therapeutic applications in treating infections caused by resistant bacteria .
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H14N2O2/c14-8-10-3-5-11(6-4-10)13(16)15-9-12-2-1-7-17-12/h1-7H,8-9,14H2,(H,15,16) |
InChI 键 |
VKBUFSDOMHZQGE-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















